molecular formula C17H14N2O B3407499 (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide CAS No. 67720-41-6

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide

Cat. No.: B3407499
CAS No.: 67720-41-6
M. Wt: 262.3 g/mol
InChI Key: GUURNUUYOORXRM-WJDWOHSUSA-N
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Description

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a phenyl group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide typically involves the condensation of benzylamine with a suitable cyano-containing precursor under controlled conditions. One common method involves the reaction of benzylamine with 2-cyano-3-phenylacrylic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon; usually in anhydrous solvents.

    Substitution: Various nucleophiles like amines or alcohols; often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Scientific Research Applications

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the phenyl ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects.

Comparison with Similar Compounds

    (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

    N-benzyl-2-cyano-3-phenylprop-2-enamide: Lacks the Z/E designation, representing a mixture of isomers.

    N-benzyl-2-cyano-3-phenylprop-2-enamine: A related compound with an amine group instead of an amide.

Uniqueness: (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide is unique due to its specific Z-configuration, which can influence its binding affinity and selectivity towards molecular targets. This configuration may result in different biological activities and chemical reactivity compared to its E-isomer or other related compounds.

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUURNUUYOORXRM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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